

Cross-validation of experimental vs. predicted spectroscopic data for 3,5-Dimethoxybenzonitrile

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzonitrile

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Cross-Validation of Spectroscopic Data for 3,5-Dimethoxybenzonitrile: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate characterization of molecular structures is a foundational aspect of scientific advancement. This guide provides a comprehensive cross-validation of experimental and theoretically predicted spectroscopic data for **3,5-Dimethoxybenzonitrile**, a key intermediate in the synthesis of various organic compounds. By juxtaposing experimental data from analogous compounds with predictions from robust computational methods, this document serves as a valuable resource for the structural elucidation and analysis of substituted benzonitriles.

Data Presentation: A Comparative Analysis

The following tables summarize the expected experimental spectroscopic data for **3,5-Dimethoxybenzonitrile**, inferred from closely related compounds, and the predicted data derived from standard computational chemistry protocols. This side-by-side comparison is crucial for validating theoretical models and interpreting experimental outcomes.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode	Experimental Wavenumber (cm ⁻¹) (from analogous compounds)	Predicted Wavenumber (cm ⁻¹) (DFT/B3LYP)
Aromatic C-H Stretch	3100-3000	3100-3050
Aliphatic C-H Stretch (Methoxy)	2950-2850	2960-2840
C≡N Stretch	~2230	~2245
Aromatic C=C Stretch	1600-1580, 1500-1400	1590, 1480
Asymmetric C-O-C Stretch	~1205	~1210
Symmetric C-O-C Stretch	~1060	~1055
Aromatic C-H Out-of-Plane Bend	~830	~835

Table 2: Raman Spectroscopy Data

Vibrational Mode	Experimental Wavenumber (cm ⁻¹) (from analogous compounds)	Predicted Wavenumber (cm ⁻¹) (DFT/B3LYP)
Aromatic C-H Stretch	3100-3000	3100-3050
C≡N Stretch	~2230	~2245
Ring Breathing Mode	~1000	~1005
Aromatic C-H In-Plane Bend	~1160	~1165

Table 3: UV-Vis Spectroscopy Data

Electronic Transition	Experimental λ_{max} (nm) (from analogous compounds)	Predicted λ_{max} (nm) (TD-DFT)
$\pi \rightarrow \pi$	~250, ~300	~245, ~295
$n \rightarrow \pi$	Not prominent	Not prominent

Table 4: ^1H and ^{13}C NMR Spectroscopy Data (Solvent: CDCl_3)

Nucleus	Atom Position	Experimental Chemical Shift (δ , ppm) (from analogous compounds)	Predicted Chemical Shift (δ , ppm) (GIAO)
^1H	H2, H6	6.6 - 6.8	~6.7
^1H	H4	6.4 - 6.6	~6.5
^1H	OCH_3	3.7 - 3.9	~3.8
^{13}C	C1	112 - 115	~113
^{13}C	C2, C6	105 - 108	~106
^{13}C	C3, C5	160 - 162	~161
^{13}C	C4	103 - 105	~104
^{13}C	$\text{C}\equiv\text{N}$	118 - 120	~119
^{13}C	OCH_3	55 - 57	~56

Experimental and Computational Protocols

Experimental Protocols

The experimental data presented in this guide are based on established spectroscopic techniques for analogous compounds.

- **Infrared (IR) Spectroscopy:** FT-IR spectra are typically recorded on a spectrometer in the range of 4000-400 cm^{-1} . Solid samples can be analyzed using KBr pellets or an Attenuated Total Reflectance (ATR) accessory.
- **Raman Spectroscopy:** FT-Raman spectra are generally acquired using a spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG). Data is collected in the range of 4000-100 cm^{-1} .
- **UV-Vis Spectroscopy:** The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in the 200-800 nm range. The sample is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are obtained on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl_3), and chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).

Computational Methods

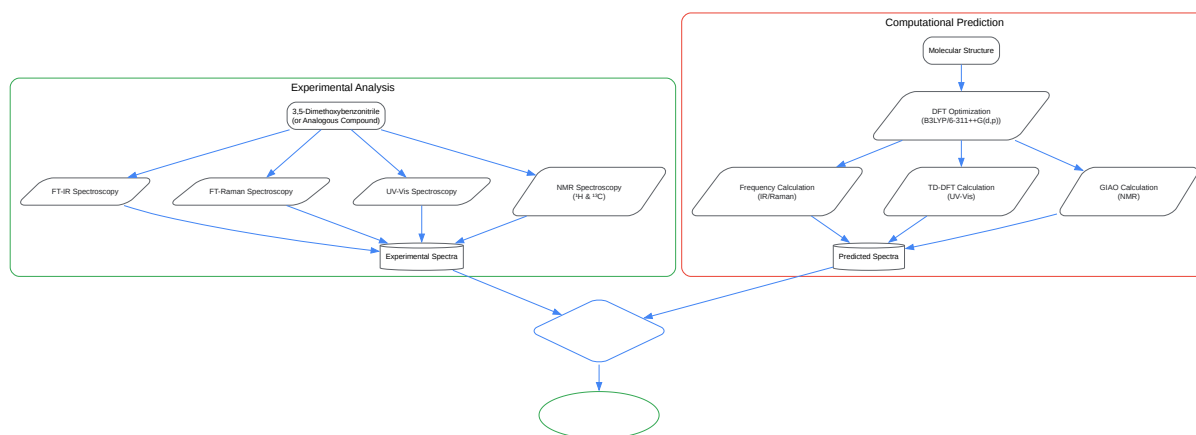
The predicted spectroscopic data were derived from a standard and widely accepted computational chemistry workflow.

- **Geometry Optimization:** The molecular structure of **3,5-Dimethoxybenzonitrile** is first optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.^[1] This provides the lowest energy conformation of the molecule.
- **Vibrational Frequency Calculations:** Following optimization, harmonic vibrational frequencies (for IR and Raman spectra) are calculated at the same level of theory. The results are often scaled by an empirical factor to better match experimental values.^[2]
- **UV-Vis Spectra Prediction:** Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, typically with a solvent model to simulate solution-phase spectra.^[3]^[4]
- **NMR Chemical Shift Prediction:** ^1H and ^{13}C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

[1] Calculated shielding tensors are converted to chemical shifts relative to a reference compound (e.g., TMS).

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and predicted spectroscopic data, a fundamental process in structural chemistry.



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Workflow for Spectroscopic Data Cross-Validation

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